3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of indole, pyrrolidine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrrolidine ring and the final coupling with the phenyl group. Common reagents used in these reactions include halogenated indoles, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share structural similarities with the indole moiety of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and its various substituted forms are structurally related to the pyrrolidine ring in the compound.
Phenyl Derivatives: Compounds such as 2-methylphenylamine and other substituted phenyl derivatives share similarities with the phenyl group in the compound.
Uniqueness
The uniqueness of this compound lies in its combination of indole, pyrrolidine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits that are not observed in simpler compounds.
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-4-2-3-5-19(13)25-20(26)11-18(21(25)27)23-9-8-14-12-24-17-7-6-15(22)10-16(14)17/h2-7,10,12,18,23-24H,8-9,11H2,1H3 |
InChI Key |
KFADKKBNKIWSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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